Product packaging for 2-Bromo-5-formylthiazole(Cat. No.:CAS No. 464192-28-7)

2-Bromo-5-formylthiazole

Cat. No.: B057339
CAS No.: 464192-28-7
M. Wt: 192.04 g/mol
InChI Key: DJUWIZUEHXRECB-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Heterocycles in Contemporary Chemical Research

Thiazole, a five-membered aromatic ring containing both a sulfur and a nitrogen atom, is a privileged scaffold in chemical research. researchgate.netneliti.com Its unique electronic properties and the ability to engage in various chemical transformations make it a cornerstone in the synthesis of a wide array of functional molecules. researchgate.net The thiazole ring is a key structural component in numerous natural products, including Vitamin B1 (Thiamine) and Penicillin, highlighting its fundamental role in biochemistry. researchgate.netresearchgate.net

In medicinal chemistry, thiazole derivatives are of immense interest due to their broad spectrum of pharmacological activities. researchgate.netfabad.org.tr These compounds have been successfully developed into drugs for treating a multitude of conditions, exhibiting anti-inflammatory, antibacterial, antifungal, anticancer, and antiviral properties. researchgate.netfabad.org.tr The structural framework of thiazole is present in many FDA-approved drugs, underscoring its clinical relevance and potential for the discovery of new therapeutic agents. fabad.org.tracs.org Beyond pharmaceuticals, thiazole heterocycles are also integral components in the creation of dyes and photographic materials. researchgate.nettandfonline.com The versatility of the thiazole scaffold continues to drive research, offering promising avenues for the design of novel molecules with enhanced efficacy and tailored properties for various applications. fabad.org.tr

Role of Formyl and Bromo Functional Groups in Thiazole Reactivity

The chemical behavior of a thiazole ring is significantly influenced by the nature and position of its substituents. In 2-Bromo-5-formylthiazole, the bromo and formyl groups are strategically positioned to activate the molecule for a diverse range of chemical transformations.

The bromo group at the 2-position is a key functional handle. Halogens, like bromine, on a heterocyclic ring are excellent leaving groups in nucleophilic substitution reactions. More importantly, they facilitate a variety of powerful carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. researchgate.net The presence of bromine at the C2 position allows for the introduction of a wide range of substituents, enabling the construction of complex molecular architectures. researchgate.net Furthermore, the bromine atom can be exchanged with a metal, such as lithium, through metal-halogen exchange, generating a nucleophilic 2-lithiothiazole species which can then react with various electrophiles. wikipedia.org

The formyl group (an aldehyde, -CHO) at the 5-position is an electron-withdrawing group, which influences the electronic distribution within the thiazole ring. analis.com.my The aldehyde functionality itself is a versatile reactive site. It can undergo a plethora of reactions including:

Nucleophilic addition: Reacting with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

Wittig reaction: Converting the aldehyde into an alkene.

Reductive amination: Forming an amine via an imine intermediate.

Condensation reactions: Participating in reactions like the Claisen-Schmidt condensation to form chalcones. nih.gov

Historically, the thiazole ring itself has been ingeniously employed as a "masked formyl group" or a "formyl anion equivalent". sci-hub.ruorgsyn.org In this synthetic strategy, a 2-substituted thiazole is used to introduce a carbon unit, and in a later step, the thiazole ring is cleaved to reveal an aldehyde. The presence of an intrinsic formyl group in this compound, however, offers a more direct and atom-economical route to aldehyde-containing target molecules, while the bromo group provides an independent site for further elaboration.

Overview of this compound as a Crucial Synthetic Intermediate

This compound is recognized as a pivotal synthetic intermediate in organic and medicinal chemistry. scbt.commendelchemicals.com Its bifunctional nature, possessing two distinct and highly useful reactive sites, allows for sequential and regioselective modifications. This makes it an ideal starting material for the synthesis of complex, highly substituted thiazole derivatives.

Researchers utilize this compound as a key building block for producing pharmaceuticals, agrochemicals, and various specialty chemicals. mendelchemicals.com For instance, it has been used in the synthesis of novel chromone (B188151) derivatives, which are investigated for their optical properties. scispace.com The aldehyde can be first reacted, for example, in a condensation reaction, and the bromo group can subsequently be used in a cross-coupling reaction, or vice-versa. This orthogonal reactivity is a powerful tool in multistep synthesis, allowing for the efficient construction of molecular diversity.

The table below summarizes some of the key properties of this important compound.

PropertyValueReference(s)
CAS Number 464192-28-7 scbt.com
Molecular Formula C₄H₂BrNOS scbt.commendelchemicals.com
Molecular Weight 192.03 g/mol scbt.commendelchemicals.com
IUPAC Name 2-bromo-1,3-thiazole-5-carbaldehyde alfa-chemistry.com
Synonyms 2-Bromo-5-thiazolecarboxaldehyde, 2-bromothiazole-5-carbaldehyde mendelchemicals.com
Appearance Solid mendelchemicals.com
Purity Typically ≥97% mendelchemicals.com

The synthetic utility of this compound is well-documented, with its application leading to the formation of diverse molecular scaffolds, highlighting its status as a cornerstone intermediate in the synthetic chemist's toolbox.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2BrNOS B057339 2-Bromo-5-formylthiazole CAS No. 464192-28-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNOS/c5-4-6-1-3(2-7)8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUWIZUEHXRECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378314
Record name 2-Bromo-5-formylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

464192-28-7
Record name 2-Bromo-5-formylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,3-thiazole-5-carbaldehyde
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Synthetic Methodologies for 2 Bromo 5 Formylthiazole

Classical and Contemporary Synthetic Routes to the Thiazole (B1198619) Nucleus

The assembly of the thiazole ring is a well-established area of heterocyclic chemistry, with several named reactions and modern adaptations providing access to a wide array of substituted thiazoles.

Cyclocondensation reactions represent a cornerstone of thiazole synthesis, involving the formation of the heterocyclic ring from two or more acyclic precursors. These reactions typically rely on the reaction between a sulfur-containing nucleophile and a component bearing two electrophilic centers. A notable example involves the cyclocondensation of 1-alkynyl(phenyl)-λ3-iodanes with thioureas and thioamides to yield thiazoles. nih.govelsevierpure.com This method provides a powerful tool for the construction of the thiazole core. Another approach utilizes the reaction of thioamides with α-haloketones, a reaction that forms the basis of the renowned Hantzsch thiazole synthesis. synarchive.com Furthermore, multicomponent reactions have emerged as efficient and atom-economical strategies for synthesizing thiazole derivatives. tandfonline.com

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is a classic and widely employed method for the preparation of thiazoles. synarchive.com The fundamental reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comrsc.org A variation of this method, which leads to 2-aminothiazoles, utilizes thiourea (B124793) in place of a thioamide. jpionline.org

The mechanism of the Hantzsch synthesis proceeds through the initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization and subsequent dehydration to afford the thiazole ring. The reaction conditions can be varied, with some procedures being carried out in neutral solvents while others utilize acidic conditions, which can influence the regioselectivity of the reaction. rsc.org For instance, the condensation of α-halogenoketones with N-monosubstituted thioureas in a neutral solvent exclusively yields 2-(N-substituted amino)thiazoles, whereas under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed. rsc.org

Modern variations of the Hantzsch synthesis aim to improve efficiency and expand the substrate scope. These include the use of ultrasound irradiation to promote the reaction, often in greener solvents like water, leading to higher yields and shorter reaction times. sci-hub.se

Targeted Synthetic Approaches to 2-Bromo-5-formylthiazole

While the general methods for thiazole synthesis provide a foundation, the specific synthesis of this compound often requires more direct and tailored strategies.

A common and logical approach to this compound involves the introduction of a formyl group onto a pre-existing 2-bromothiazole (B21250) scaffold.

The formation of a Grignard reagent from a 2-bromothiazole derivative followed by quenching with a formylating agent is a key strategy. smolecule.com The process begins with the reaction of an alkyl or aryl halide with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to generate the highly nucleophilic Grignard reagent (R-Mg-X). geeksforgeeks.orglibretexts.org Due to the reactivity of Grignard reagents, these reactions must be conducted under anhydrous conditions. libretexts.org

For the synthesis of 2-thiazole carboxaldehyde compounds, a 2-bromothiazole compound can be converted to its Grignard reagent. google.com This can be achieved through a halogen-magnesium exchange reaction, where an existing Grignard reagent (like isopropylmagnesium chloride) is reacted with the 2-bromothiazole. google.com This method is often preferred for heteroaromatic compounds as direct formation of the Grignard reagent can be challenging. google.com The resulting thiazolyl Grignard reagent is then reacted with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. google.com

Reactant 1Reactant 2ReagentProduct
2-BromothiazoleIsopropylmagnesium chloride-2-Thiazolylmagnesium bromide
2-Thiazolylmagnesium bromideN,N-Dimethylformamide (DMF)-2-Thiazolecarboxaldehyde

Table 1: Grignard-based formylation of 2-bromothiazole.

Alternative synthetic routes to this compound can start from other appropriately substituted thiazole precursors. One documented approach begins with 2-Amino-5-formylthiazole. chemicalbook.com This precursor can be synthesized by reacting bromomalonaldehyde with thiourea. google.com The subsequent conversion of the amino group to a bromo group can be achieved through a Sandmeyer-type reaction, which typically involves diazotization of the amino group followed by treatment with a copper(I) bromide solution. chemicalbook.com Another potential precursor is 2-Bromo-5-hydroxymethylthiazole, which can be oxidized to the corresponding aldehyde. chemicalbook.com

Starting MaterialKey TransformationProduct
2-Amino-5-formylthiazoleDiazotization followed by Sandmeyer reaction with CuBrThis compound
2-Bromo-5-hydroxymethylthiazoleOxidationThis compound

Table 2: Synthesis of this compound from other thiazole precursors.

One-Pot and Multicomponent Synthesis Strategies

One-pot synthesis often involves the reaction of an α-halocarbonyl compound with a thioamide. For instance, a practical one-pot procedure for synthesizing related ethyl 2-substituted-4-methylthiazole-5-carboxylates involves the reaction of ethyl acetoacetate, N-bromosuccinimide (NBS), and a thiourea derivative in a single vessel. tandfonline.com This approach avoids the isolation of the intermediate ethyl 2-bromo-3-oxobutanoate, streamlining the process. tandfonline.com

Multicomponent reactions (MCRs) further exemplify this efficiency by combining three or more starting materials in a single reaction. A notable example is the synthesis of new Hantzsch thiazole derivatives through a one-pot reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes. mdpi.com This reaction proceeds efficiently in the presence of a reusable silica-supported tungstosilicic acid catalyst under either conventional heating or ultrasonic irradiation. mdpi.com Another complex one-pot MCR involves the condensation of 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and a substituted pyrazole-4-carbaldehyde to yield complex thiazole derivatives. ijcce.ac.ir These methods highlight the versatility of MCRs in constructing highly functionalized thiazole systems in a single, efficient step. mdpi.comijcce.ac.irfrontiersin.org

The table below outlines representative one-pot and multicomponent strategies for synthesizing thiazole derivatives, which are analogous to the synthesis of this compound.

Reaction TypeStarting MaterialsKey FeaturesCatalyst/ConditionsRef
One-Pot SynthesisEthyl acetoacetate, N-bromosuccinimide (NBS), ThioureaAvoids isolation of bromo-intermediate; improved yield over two-step methods.Water/THF solvent system, 80°C tandfonline.com
Multicomponent Hantzsch Synthesis3-(bromoacetyl)-4-hydroxy-2H-pyran-2-one, Thiourea, Substituted BenzaldehydeGreen and efficient; high yields; reusable catalyst.Silica supported tungstosilicic acid (SiW/SiO2), Ethanol/Water, 65°C or ultrasonic irradiation mdpi.com
Four-Component Synthesis2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, Thiosemicarbazide, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydeHigh atom and step economy for creating complex multi-heterocyclic systems.Ortho-phosphoric acid, Acetonitrile, 50-60°C ijcce.ac.ir

Mechanistic Insights into this compound Synthesis

Exploration of Reaction Pathways and Transition States

The primary reaction pathway for the formation of the this compound core structure is the Hantzsch thiazole synthesis. While specific transition state calculations for this exact molecule are not widely published, the mechanism is well-established. The process begins with the reaction of a thioamide (like thiourea, which after reaction and bromination would yield the 2-bromo functionality) and an α-halocarbonyl compound (such as 2-bromo-3-oxopropanal, which would provide the 5-formyl group).

The generally accepted reaction pathway proceeds through the following key steps:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon atom bearing the halogen in the α-halocarbonyl compound. This initial step forms a thioether intermediate.

Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the carbonyl carbon. This results in the formation of a five-membered heterocyclic intermediate, a hydroxythiazoline derivative.

Dehydration: The final step is an acid-catalyzed dehydration (elimination of a water molecule) from the hydroxythiazoline intermediate. This elimination step results in the formation of a double bond within the ring, leading to the stable, aromatic thiazole system.

Plausible mechanisms for related thiazole syntheses have been proposed, reinforcing this general pathway. rsc.org The efficiency and regioselectivity of such reactions can be highly dependent on the reaction conditions, which can favor one reaction pathway over another. rsc.org For example, studies on related benzimidazole (B57391) systems show that solvent and energy sources (like visible light) can dictate whether the reaction proceeds via a simple substitution or a [3+2] cyclo-condensation, highlighting the sensitivity of the reaction pathway to external factors. rsc.org

Stereochemical Considerations in Synthetic Transformations

Stereochemistry, which deals with the three-dimensional arrangement of atoms and molecules, is a critical consideration in many synthetic processes. However, in the synthesis of this compound, the final product itself is achiral.

Key points regarding stereochemistry include:

Aromaticity and Planarity: The thiazole ring is an aromatic system. Aromatic rings are planar, and this planarity in this compound means it does not possess any stereogenic centers (chiral carbons). A stereogenic center requires a carbon atom to be bonded to four different groups. uou.ac.in

Absence of Geometrical Isomerism: The double bonds within the thiazole ring are part of a rigid aromatic system. This structure does not allow for geometrical isomerism (cis/trans or E/Z isomerism), which requires restricted rotation around a bond (like a C=C double bond) where each carbon is attached to two different groups. uou.ac.in

Starting Materials: The synthesis typically utilizes simple, achiral starting materials. Should a synthesis route employ a chiral precursor or catalyst, it would be to control the formation of other functionalities in more complex derivatives, but not to induce chirality in the this compound core itself.

Therefore, the synthesis of this compound does not typically involve the creation or transfer of stereochemical information, as the inherent structure of the target molecule is planar and achiral. Stereochemical considerations would become paramount in subsequent reactions where the aldehyde group of this compound is transformed into a new functional group that could create a stereocenter.

Reactivity and Derivatization of 2 Bromo 5 Formylthiazole

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring

The reactivity of the thiazole ring in 2-bromo-5-formylthiazole towards aromatic substitution is significantly influenced by its substituents.

Electrophilic Aromatic Substitution (EAS): Aromatic rings typically undergo substitution reactions with electrophiles, a process facilitated by electron-rich systems. pressbooks.pub The benzene (B151609) ring, for instance, with its six π electrons, readily attracts electrophiles. pressbooks.pub However, in this compound, the potent electron-withdrawing nature of the 5-formyl group deactivates the thiazole ring towards electrophilic attack. This deactivation makes electrophilic aromatic substitution reactions on the thiazole ring difficult and generally unfavorable.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing formyl group activates the thiazole ring for nucleophilic aromatic substitution (SNAr), particularly at the 2-position where the bromine atom is located. masterorganicchemistry.com In SNAr reactions, a nucleophile displaces a leaving group on an electron-poor aromatic ring. masterorganicchemistry.comsemanticscholar.org The presence of an electron-withdrawing group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.com For this compound, the bromine atom serves as an effective leaving group, facilitating its displacement by various nucleophiles. This reactivity is a key feature in the derivatization of this compound. While many SNAr reactions are assumed to be stepwise, recent studies on other systems, such as with azole nucleophiles or 5-bromo-1,2,3-triazines, have shown that some can proceed through a concerted mechanism. rsc.orgnih.gov

Reactions Involving the Formyl Group (–CHO)

The aldehyde functionality at the 5-position is a primary site for a wide array of chemical transformations, allowing for chain extension, functional group interconversion, and the construction of more complex molecular architectures.

The formyl group of this compound can be readily reduced to a primary alcohol, yielding (2-bromothiazol-5-yl)methanol. This transformation is typically accomplished using standard reducing agents. A common and powerful reagent for the reduction of carboxylic acids and their derivatives to alcohols is lithium aluminum hydride (LiAlH₄). libretexts.org

This table is based on the general reactivity of aldehydes and is for illustrative purposes.

Reaction TypeProductReagentsReference
Reduction(2-bromothiazol-5-yl)methanole.g., Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄)

The aldehyde group can be oxidized to a carboxylic acid, affording 2-bromothiazole-5-carboxylic acid. nih.gov This conversion is a fundamental transformation in organic synthesis. britannica.com Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are commonly used for the oxidation of primary alcohols and aldehydes to carboxylic acids. britannica.com This reaction provides a route to a different class of thiazole derivatives with potential applications in medicinal chemistry and materials science.

This table is based on the general reactivity of aldehydes and is for illustrative purposes.

Reaction TypeProductReagentsReference
Oxidation2-bromothiazole-5-carboxylic acide.g., Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄), Jones reagent britannica.com

The electrophilic carbon of the formyl group readily reacts with primary amines and other nitrogen-based nucleophiles to form imines (Schiff bases) and related C=N double bond-containing compounds. These condensation reactions are highly valuable for synthesizing precursors to more complex heterocyclic systems or for introducing nitrogen-containing moieties. For instance, this compound has been shown to undergo condensation with 6-chloroindolin-2-one to produce 3-((2-bromothiazol-5-yl)methylene)-6-chloroindolin-2-one, a compound evaluated for potential biological activity. tandfonline.com

This table presents a specific example of a condensation reaction.

ReactantReagentProductReference
This compound6-Chloroindolin-2-one3-((2-bromothiazol-5-yl)methylene)-6-chloroindolin-2-one tandfonline.com
This compoundAmines/HydrazinesImines/Hydrazones

Olefination reactions provide a powerful method for converting carbonyl compounds into alkenes by forming a new carbon-carbon double bond. masterorganicchemistry.com

Wittig Reaction: The Wittig reaction utilizes a phosphonium (B103445) ylide to convert aldehydes or ketones into alkenes. masterorganicchemistry.comdalalinstitute.com The reaction is known for its reliability in fixing the position of the double bond. libretexts.org Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. wikipedia.orgconicet.gov.ar These carbanions are generally more nucleophilic and less basic than Wittig ylides, allowing them to react under milder conditions. wikipedia.org A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed. wikipedia.org The HWE reaction predominantly yields (E)-alkenes, although stereoselectivity can be influenced by reaction conditions and the structure of the reactants. wikipedia.orgnrochemistry.com For example, using potassium bases and certain phosphonates can favor the formation of (Z)-alkenes. conicet.gov.arnrochemistry.com The reaction is applicable to a wide range of aldehydes, including those in base-sensitive substrates. nrochemistry.com

This table illustrates the general scheme for olefination reactions.

Reaction NameReagent TypeGeneral ProductReference
Wittig ReactionPhosphonium ylide (e.g., Ph₃P=CHR)2-Bromo-5-(alkenyl)thiazole masterorganicchemistry.comorganic-chemistry.org
Horner-Wadsworth-EmmonsPhosphonate carbanion (e.g., (RO)₂P(O)CHR⁻)2-Bromo-5-(alkenyl)thiazole wikipedia.orgconicet.gov.arnrochemistry.com

Reactions Involving the Bromine Atom (–Br)

The bromine atom at the C-2 position of the thiazole ring is susceptible to displacement and is an ideal handle for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. It is a versatile method for forming C-C bonds. This compound can participate in Suzuki coupling reactions, for instance, with (6-chloro-2H-1,3-benzodioxol-5-yl)boronic acid. vulcanchem.com

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, using a palladium catalyst and a copper(I) co-catalyst. researchgate.netorganic-chemistry.org This reaction provides a direct route to substituted alkynes. This compound has been used in Sonogashira couplings, such as with 3-ethynyl-5-fluorobenzonitrile, to synthesize precursors for radioligands. consensus.app

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.orgsemanticscholar.org It is a powerful tool for synthesizing aryl amines. organic-chemistry.org The reaction can be performed with a variety of primary and secondary amines and is tolerant of many functional groups. organic-chemistry.orgbeilstein-journals.org

Stille Reaction: This reaction couples an organohalide with an organotin compound, catalyzed by palladium. nbuv.gov.uaresearchgate.net It has been used to synthesize 2-hetarylthiazoles from halothiazoles. researchgate.net However, studies have noted that with substrates like 2,4-dibromo-5-formylthiazole, protecting the formyl group may be necessary to avoid side reactions. nbuv.gov.ua

This table summarizes key cross-coupling reactions involving the bromine atom.

Reaction NameCoupling PartnerCatalyst System (Typical)Product TypeReference
Suzuki CouplingBoronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), Base2-Aryl-5-formylthiazole vulcanchem.com
Sonogashira CouplingTerminal alkynePd catalyst, Cu(I) co-catalyst, Base2-Alkynyl-5-formylthiazole organic-chemistry.orgconsensus.app
Buchwald-Hartwig AminationAmine/AmidePd catalyst, Ligand (e.g., X-Phos), Base2-Amino-5-formylthiazole organic-chemistry.orgbeilstein-journals.org
Stille ReactionOrganostannanePd catalyst (e.g., Pd G3 AmPhos), CuI2-Aryl/Hetaryl-5-formylthiazole nbuv.gov.uaresearchgate.net

Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira)

Cross-coupling reactions are powerful tools for carbon-carbon bond formation, and this compound is a suitable substrate for several such transformations, leveraging the reactive C-Br bond.

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. scirp.orgchemrxiv.org this compound can undergo Suzuki coupling with various boronic acids or their esters. For instance, the reaction with 2-chloro-4-methoxyphenylboronic acid has been reported, utilizing a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as sodium bicarbonate in a dioxane/water solvent system. vulcanchem.com While conventional Suzuki coupling conditions may sometimes result in low yields with sterically hindered substrates, alternative ligand-free methods have been developed for similar brominated thiazole derivatives, which rely on the formation of a palladacyclic intermediate. nih.gov

Stille Coupling:

The Stille reaction involves the coupling of an organohalide with an organotin compound, also catalyzed by palladium. nrochemistry.commsu.edu This reaction is known for its tolerance of a wide range of functional groups. nrochemistry.com this compound can be utilized in Stille couplings to introduce various substituents at the 2-position of the thiazole ring. Studies on related halothiazoles have shown that the choice of catalyst and reaction conditions is crucial for achieving high yields and minimizing side reactions, such as the homocoupling of the organostannane. nrochemistry.comresearchgate.net In some cases, protection of the formyl group may be necessary to prevent unwanted side reactions. For example, in the case of 2,4-dibromo-5-formylthiazole, protection of the aldehyde as a dioxolane acetal (B89532) was employed before performing the Stille reaction to achieve good yields with various stannanes. nbuv.gov.ua

Sonogashira Coupling:

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. nrochemistry.comorganic-chemistry.orgrsc.org this compound can serve as the halide component in this reaction. For example, it has been used in the synthesis of a precursor for a PET radioligand through Sonogashira coupling with 3-bromo-5-fluorobenzonitrile. consensus.app The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt, and an amine base. nrochemistry.com

Table 1: Examples of Cross-Coupling Reactions with this compound and Related Compounds

Coupling ReactionReactant 1Reactant 2Catalyst/ReagentsProduct Type
SuzukiThis compound2-Chloro-4-methoxyphenylboronic acidPd(PPh₃)₄, NaHCO₃Biaryl
Stille2,4-Dibromo-5-formylthiazole (protected)Various organostannanesPalladium catalystSubstituted thiazole
SonogashiraThis compound3-Bromo-5-fluorobenzonitrilePalladium catalyst, Cu(I) salt, amine baseAlkynylthiazole

Nucleophilic Displacement Reactions

The bromine atom at the 2-position of the thiazole ring is susceptible to nucleophilic displacement. The reactivity of halogenated thiazoles towards nucleophiles has been studied, and it is known that substitution can occur at both the 2- and 4-positions. rsc.org The kinetics and mechanisms of these reactions are sensitive to the nucleophile, the counterion, and the solvent. rsc.orgacs.org For 2-halogenothiazoles, the reaction generally proceeds through an addition-elimination mechanism. rsc.org While specific studies on the nucleophilic displacement of this compound are not extensively detailed in the provided context, the general reactivity patterns of 2-halogenothiazoles suggest that it would react with various nucleophiles to replace the bromine atom.

Investigations into the Reactivity of Related Halogenated Thiazoles

The reactivity of this compound can be understood in the broader context of halogenated thiazole chemistry. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which confer a distinct reactivity profile. numberanalytics.com They can undergo both electrophilic and nucleophilic substitution reactions. numberanalytics.com

Studies on other halogenated thiazoles provide valuable insights. For instance, the reactivity of 2- and 4-halogenothiazoles towards nucleophiles has been compared, with some 4-halogenothiazoles showing greater reactivity than their 2-isomers under certain conditions. rsc.org The presence of other substituents on the thiazole ring significantly influences its reactivity. For example, the synthesis of 2-chloro-4-(trifluoromethyl)-5-isocyanatothiazole highlights the chemical transformations possible on a multi-substituted thiazole ring. scispace.com

Furthermore, the reactivity of the thiazole ring itself can be modulated. While the thiazole ring system is generally electron-deficient and can be inert towards electrophiles, direct electrophilic aromatic substitution, such as halogenation, has been successfully achieved on the thiazolo[5,4-d]thiazole (B1587360) ring system. udayton.edu Interestingly, theoretical analysis suggests that the introduction of one halogen atom can slightly enhance the reactivity towards further halogenation. udayton.edu

Functional Group Interconversions and Protective Group Strategies

The formyl group and the bromo substituent on this compound can be chemically modified through various functional group interconversions. The aldehyde can be reduced to an alcohol, oxidized to a carboxylic acid, or converted to other functional groups like oximes or imines. ambeed.com For instance, the formyl group can be reduced to a hydroxymethyl group, which can then be further functionalized.

Given the reactivity of the formyl group, protective group strategies are often employed during reactions targeting the bromo substituent. Protecting the aldehyde prevents its participation in unwanted side reactions. A common method for protecting aldehydes and ketones is the formation of acetals or ketals, which are stable under basic and nucleophilic conditions but can be removed with acid. libretexts.org For example, in the Stille coupling of 2,4-dibromo-5-formylthiazole, the formyl group was protected as a dioxolane acetal to achieve the desired transformation. nbuv.gov.ua Other protecting groups for carbonyls include acetals and ketals which are typically cleaved under acidic conditions. libretexts.org

The choice of protecting group is crucial and depends on the specific reaction conditions. For instance, silyl (B83357) ethers are common protecting groups for alcohols and are typically removed by fluoride (B91410) ions. libretexts.orgharvard.edu Carbamate groups, such as the Boc group, are often used to protect amines and are cleaved under acidic conditions. organic-chemistry.org The concept of orthogonal protection, where one protecting group can be removed without affecting another, is a key strategy in multi-step synthesis. harvard.edu

Applications in Medicinal Chemistry and Drug Discovery

2-Bromo-5-formylthiazole as a Precursor for Biologically Active Thiazole (B1198619) Derivatives

This compound, with the chemical formula C₄H₂BrNOS, is a vital building block in the field of organic synthesis and medicinal chemistry. mendelchemicals.comsigmaaldrich.com It serves as a key intermediate in the production of a wide range of pharmaceuticals, agrochemicals, and other specialized chemical compounds. mendelchemicals.com The thiazole ring is a significant structure in drug development, and its derivatives are known to exhibit diverse biological activities, including antibacterial, antifungal, and anti-inflammatory effects. mdpi.com

The utility of this compound stems from the reactivity of its functional groups, which allows for the synthesis of more complex heterocyclic compounds. The formyl group enhances its reactivity, making it valuable in medicinal chemistry for creating new bioactive molecules. For instance, it is a reactant in the preparation of thienopyridines, which are potent checkpoint 1 kinase (CHK1) inhibitors. chemicalbook.comchemicalbook.com The thiazole scaffold itself is a versatile template for drug design, appearing in numerous FDA-approved drugs. semanticscholar.org

Design and Synthesis of Thiazole-Containing Compounds with Potential Therapeutic Activities

The unique structure of this compound makes it an ideal starting point for designing and synthesizing thiazole-based compounds with a variety of potential therapeutic uses.

The 2-aminothiazole (B372263) scaffold, often derived from precursors like this compound, is a prominent structure in the development of anticancer agents. mdpi.com Research has shown that derivatives of this compound can be synthesized to create novel compounds with potential anticancer properties. For example, thiazole-based stilbene (B7821643) analogs have been designed and synthesized, with some showing activity as DNA topoisomerase IB inhibitors. nih.gov

In one study, a series of novel 1-benzyl-5-bromoindolin-2-one derivatives connected to a 4-arylthiazole moiety were synthesized and showed notable anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines. semanticscholar.org Specifically, derivatives 7c and 7d demonstrated significant activity against MCF-7 cells. semanticscholar.org Furthermore, thiazole derivatives have been incorporated into quinolone structures, and these hybrid compounds have shown moderate activity against colon cancer. researchgate.net Thiazolyl-pyrazoline hybrids have also been investigated, with some derivatives showing promising anticancer effects on A549 cancer cells. semanticscholar.org

Table 1: Examples of Anticancer Agents Derived from Thiazole Scaffolds

Compound Type Target/Activity Cell Lines Source
Thiazole-based Stilbene Analogs DNA Topoisomerase IB Inhibitors - nih.gov
1-benzyl-5-bromoindolin-2-one-thiazole hybrids Anticancer MCF-7, A-549 semanticscholar.org
Thiazole-quinolone hybrids Anticancer Colon Cancer researchgate.net
Thiazolyl-pyrazoline hybrids Anticancer A549 semanticscholar.org

The thiazole ring system is a key feature in the development of new anti-inflammatory drugs. wjpmr.com Thiazole derivatives have been shown to possess significant anti-inflammatory activity. wjpmr.combiointerfaceresearch.com For instance, some synthesized thiazole derivatives have demonstrated potent anti-inflammatory effects, in some cases exceeding the activity of the well-known anti-inflammatory drug Ibuprofen. biointerfaceresearch.com

Molecular hybridization, a technique used to enhance pharmacological activity, has been employed to combine the indole (B1671886) ring with imidazole[2,1-b]thiazole, resulting in compounds with potent anti-inflammatory effects. nih.gov These derivatives were found to effectively inhibit the production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in RAW264.7 cells. nih.gov The 2-aminothiazole scaffold is also recognized for its role in creating anti-inflammatory agents. mdpi.com Additionally, thiazole and oxazole (B20620) substituted benzothiazole (B30560) derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. nih.gov

Thiazole derivatives are a well-established class of compounds with a broad spectrum of antimicrobial and antifungal activities. scielo.brnih.gov The thiazole ring is a core component of many biologically active agents. researchgate.net

Research has demonstrated that newly synthesized thiazole derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. scielo.br For example, a series of thiazole derivatives bearing a thiazolidin-4(5H)-one moiety showed activity against several Candida species, as well as both gram-positive and gram-negative bacteria. scielo.br In one study, compound 4f was particularly effective against C. glabrata, while compound 4b was the most active against all tested bacterial species. scielo.br

Other studies have focused on thiazolyl-pyrazoline hybrids, which have shown notable anticandidal activity. semanticscholar.org Thiazolidine-2,4-dione derivatives have also been designed as potential anti-Candida agents. nih.gov Furthermore, some trimethylantimony(V) biscyanoximates have demonstrated activity against both bacterial and fungal strains. mdpi.com

Table 2: Antimicrobial and Antifungal Activity of Thiazole Derivatives

Compound Type Activity Target Organisms Source
Thiazole-thiazolidinone hybrids Antimicrobial, Antifungal Candida sp., Gram-positive & Gram-negative bacteria scielo.br
Thiazolyl-pyrazoline hybrids Anticandidal Candida zeylanoides semanticscholar.org
Trimethylantimony(V) biscyanoximates Antibacterial, Antifungal P. aeruginosa, MRSA, C. albicans, C. neoformans mdpi.com

The thiazole moiety is a versatile scaffold that has been incorporated into various compounds with antiviral properties, including activity against Human Immunodeficiency Virus (HIV). mdpi.comresearchgate.net For example, 2-aminothiazole derivatives have been used in the development of agents for treating HIV infections. researchgate.net

Benzothiazole derivatives, which contain a fused benzene (B151609) and thiazole ring, have also been synthesized and evaluated for their antiviral activity. mdpi.com Some of these compounds are thought to act as non-nucleoside reverse transcriptase inhibitors (NNRIs). mdpi.com Isothiazole derivatives, which are isomers of thiazole, have also been found to be effective against both HIV-1 and HIV-2. nih.gov

This compound is a key reactant in the synthesis of potent enzyme inhibitors. chemicalbook.comchemicalbook.com It is used in the preparation of thienopyridines, which are effective inhibitors of Checkpoint Kinase 1 (CHK1). mendelchemicals.comchemicalbook.com CHK1 is a crucial target in cancer therapy because its inhibition can make cancer cells more susceptible to DNA damaging agents. nih.gov The development of selective CHK1 inhibitors is an active area of research. nih.gov

Additionally, thiazole-containing compounds have been investigated as inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis. nih.gov DHODH is a validated target for the treatment of autoimmune diseases like rheumatoid arthritis, as well as cancer. nih.gov A series of acrylamide-based DHODH inhibitors were designed and synthesized, with some compounds showing potent inhibitory activity. nih.gov

Ligands for Biological Targets

The this compound scaffold is a key component in the development of ligands designed to interact with specific biological targets, particularly protein kinases, which are crucial regulators of cell signaling.

Derivatives of this compound have been synthesized and evaluated as potential kinase inhibitors. For instance, the aldehyde group of this compound can undergo condensation reactions with various nucleophiles to create more complex molecules. One such example involves the reaction with 6-chloroindolin-2-one to produce 3-((2-bromothiazol-5-yl)methylene)-6-chloroindolin-2-one. This compound has been investigated for its potential as an inhibitor of c-Src kinase, a non-receptor tyrosine kinase implicated in cancer progression and metastasis.

The thiazole core, leveraged from precursors like this compound, is recognized for its affinity for biological targets. The development of inhibitors for other kinases, such as the c-Jun N-terminal kinases (JNKs), has also utilized a similar strategy. In these cases, a related compound, 2-bromo-5-nitrothiazole, undergoes nucleophilic substitution to create a library of potential JNK inhibitors. nih.gov JNKs are activated by stress signals and are involved in pathological conditions like neurodegenerative diseases, inflammation, and cancer. nih.gov The general principle involves using the bromothiazole moiety as an anchor to which various other chemical groups are attached to modulate binding affinity and selectivity for the target kinase. nih.gov

Precursor CompoundDerivative StructureBiological TargetTherapeutic Area
This compound3-((2-bromothiazol-5-yl)methylene)-6-chloroindolin-2-onec-Src KinaseCancer
2-Bromo-5-nitrothiazoleN-(2-methoxyethyl)-5-(5-nitrothiazol-2-ylthio)-1,3,4-thiadiazol-2-amineJNKInflammation, Cancer

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. For derivatives of this compound, SAR studies focus on how modifying different parts of the molecule affects its biological activity. The key areas for modification are the thiazole ring itself, the group derived from the formyl function, and the bromine atom at the 2-position.

The formyl group is a versatile handle for introducing a wide array of substituents, allowing for extensive exploration of the chemical space around the thiazole core. For example, in a series of antifungal thiazole derivatives bearing a hydrazone group, it was found that the biological activity was significantly influenced by the nature of the substituents. Key findings from such studies indicate that:

Hydrophobicity: The presence of a hydrophobic aliphatic chain attached to the hydrazone moiety was crucial for antifungal activity. mdpi.com

Electronic Effects: The introduction of a chlorine atom in the para position of a phenyl ring attached to the core structure enhanced the activity. mdpi.com

These principles can be directly applied to derivatives of this compound. Modifications of the aldehyde would lead to Schiff bases, hydrazones, or other extended structures. The SAR would then be explored by varying the substituents on these new moieties.

Furthermore, the bromine atom at the 2-position is a key site for modification, often through cross-coupling reactions like the Suzuki or Stille reactions. This allows for the introduction of various aryl or heteroaryl groups. SAR studies on related heterocyclic systems, such as quinazolines, have shown that the type and position of substituents on these appended rings dramatically influence biological activity. researchgate.net For instance, the presence of electron-withdrawing groups at specific positions can lead to a significant increase in potency against a particular biological target.

The general findings from SAR studies on related thiazoles and other heterocycles suggest that a systematic exploration of substituents at the 2- and 5-positions of the this compound core is a viable strategy for the discovery of novel therapeutic agents.

Prodrug Strategies and Bioavailability Enhancement

Poor oral bioavailability is a significant hurdle in drug development, often caused by low aqueous solubility or rapid metabolism. nih.govnih.gov The aldehyde functional group in this compound, while synthetically useful, can be susceptible to rapid in vivo oxidation, leading to poor metabolic stability and consequently, low bioavailability. nih.gov Prodrug strategies offer a powerful approach to overcome these limitations by temporarily masking the reactive aldehyde group. nih.govdrug-dev.com

A particularly relevant strategy for aldehydes is the formation of a thiazolidine (B150603) prodrug. This involves reacting the aldehyde with an amino-thiol, such as L-cysteine or its esters, to form a stable, reversible thiazolidine ring. nih.govmdpi.com This "capping" of the aldehyde group protects it from premature metabolism. nih.gov Once absorbed into the body, the thiazolidine ring is designed to undergo hydrolysis, releasing the active parent aldehyde compound. nih.govmdpi.com This approach has been successfully investigated for other aromatic aldehydes, such as TD-7, an anti-sickling agent, where the formation of a thiazolidine prodrug with L-cysteine ethyl ester improved metabolic stability. nih.govmdpi.com This same strategy could be applied to this compound derivatives to enhance their oral bioavailability.

Beyond prodrugs, other formulation-based approaches can enhance the bioavailability of poorly soluble thiazole derivatives. Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract. nih.gov This has been shown to be highly effective for a thiazolylhydrazone derivative, where a SEDDS formulation increased the oral bioavailability by over 20-fold compared to the free compound. nih.gov Such formulation strategies represent another viable path for improving the therapeutic potential of compounds derived from this compound.

StrategyMethodApplication to this compound DerivativesExpected Outcome
Prodrug Thiazolidine formationReaction of the formyl group with L-cysteine ethyl ester to mask the aldehyde. nih.govmdpi.comProtection from in-vivo oxidation, improved metabolic stability and oral bioavailability. nih.gov
Formulation Self-Emulsifying Drug Delivery System (SEDDS)Incorporation of the lipophilic derivative into a mixture of lipids and surfactants. nih.govEnhanced solubility and dissolution in the GI tract, leading to increased absorption and bioavailability. nih.gov

Role in Agrochemical and Specialty Chemical Synthesis

Utilization as a Building Block in Agrochemical Development

2-Bromo-5-formylthiazole serves as a crucial starting material in the synthesis of various agrochemicals, including insecticides and other pesticides. mendelchemicals.comgoogle.com The thiazole (B1198619) moiety is a well-established pharmacophore in many biologically active compounds, and its incorporation into pesticide structures can lead to enhanced efficacy.

A notable application of thiazole derivatives is in the development of novel insecticides. For instance, research has focused on the synthesis of N-pyridylpyrazole thiazole derivatives as promising insecticide leads. mdpi.com In these syntheses, the thiazole ring, often derived from precursors like this compound, is a key structural component that contributes to the insecticidal activity of the final molecule. The synthesis process can involve the reaction of a thioamide derivative with an appropriate alpha-haloketone or, in this context, the modification of the formyl group of this compound to build the desired insecticidal scaffold. mdpi.com

The general synthetic utility of 2-thiazole carboxaldehyde compounds, a class to which this compound belongs, in the preparation of pesticides is also recognized. google.com The formyl group can be readily converted into other functional groups, such as oximes, hydrazones, or can participate in condensation reactions to create larger, more complex molecules with pesticidal properties. The bromine atom offers a site for cross-coupling reactions, further expanding the synthetic possibilities.

Applications in the Synthesis of Functional Materials with Unique Properties

The thiazole ring is a component of various functional materials due to its electronic properties and ability to form extended π-conjugated systems. sioc-journal.cn this compound is a valuable precursor for creating such materials, which have applications in electronics and bio-imaging.

One significant area of application is the synthesis of thiazolo[5,4-d]thiazoles (TzTzs). These molecules, which consist of two fused thiazole rings, are known for their rigid, planar structure and extended π-conjugation, leading to high oxidative stability and charge-carrier mobility. rsc.orgmdpi.com Symmetric TzTzs containing a spirobifluorene moiety have been developed for use in electroluminescent devices. mdpi.com Asymmetric TzTzs, which can be synthesized from precursors like this compound, can function as push-pull systems with potential applications in bio-imaging. mdpi.com

Furthermore, 2-Bromothiazole-5-carboxaldehyde is a reactant in the preparation of thienopyridines, which have been identified as potent checkpoint 1 kinase (CHK1) inhibitors. chemicalbook.com These inhibitors are considered functional materials in a biomedical context, playing a role in cancer therapy research. The synthesis of these complex heterocyclic systems often relies on the reactivity of both the bromo and formyl groups of the starting thiazole.

The versatility of the thiazole scaffold, accessible from this compound, makes it a target for the development of various functional materials. rsc.org Research continues to explore new synthetic methods to create novel thiazole-containing compounds with tailored electronic and physical properties for advanced applications. sioc-journal.cn

Development of Dyes and Chromophores

The electron-withdrawing nature of the thiazole ring makes it an excellent component in the design of dyes and chromophores. This compound serves as a key building block for the synthesis of various classes of dyes, including azo dyes and solvatochromic dyes.

Thiazole-containing azo dyes are of significant interest due to their wide range of pharmacological activities and their use as disperse dyes for synthetic fibers. nih.govekb.eg The synthesis of these dyes typically involves the diazotization of an amino-substituted thiazole, which can be prepared from this compound, followed by coupling with a suitable aromatic compound. nih.govresearchgate.net The resulting azo dyes often exhibit good fastness properties and a range of colors, from orange to red. ekb.eg

In addition to azo dyes, this compound and its derivatives are used to create chromones, which are a class of heterocyclic compounds with potential applications as fluorescent probes. nbuv.gov.uaresearchgate.net The synthesis involves the condensation of a 5-formylthiazole with a 2-hydroxyacetophenone (B1195853) derivative, followed by cyclization. nbuv.gov.uaresearchgate.net The resulting thiazole-containing chromones can exhibit interesting photophysical properties, such as solvatochromism, where the color of the dye changes with the polarity of the solvent. nbuv.gov.uascispace.com This property makes them valuable for studying microenvironments in biological systems. researchgate.net The modification of substituents on the thiazole ring, a possibility offered by the reactivity of this compound, allows for the fine-tuning of the spectral properties of these dyes. nbuv.gov.ua

Below is a table summarizing some of the dyes and functional materials derived from or related to this compound and their key properties.

Compound Class Specific Example/Derivative Key Properties/Applications Reference
AgrochemicalsN-pyridylpyrazole thiazole derivativesInsecticide leads mdpi.com
Functional MaterialsThiazolo[5,4-d]thiazoles (TzTzs)Electroluminescence, bio-imaging rsc.orgmdpi.com
Functional MaterialsThienopyridinesCheckpoint 1 kinase (CHK1) inhibitors chemicalbook.com
DyesThiazole-containing azo dyesDisperse dyes for polyester, potential pharmacological activity nih.govekb.eg
Dyes/ChromophoresThiazole-containing chromonesFluorescent probes, solvatochromism nbuv.gov.uaresearchgate.net

Advanced Spectroscopic and Computational Studies of 2 Bromo 5 Formylthiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-bromo-5-formylthiazole and its derivatives. weebly.comjchps.com By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be established. weebly.comjchps.com

In the ¹H NMR spectrum of this compound, the proton of the formyl group (-CHO) is expected to appear as a singlet in the downfield region, typically around 9.5-10.5 ppm, due to the deshielding effect of the adjacent carbonyl group. The proton on the thiazole (B1198619) ring (H-4) would also exhibit a characteristic chemical shift. For comparison, in the related compound 2-bromothiazole (B21250), the two protons on the thiazole ring appear at approximately 7.61 ppm and 7.31 ppm. chemicalbook.com

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The carbon atom of the carbonyl group is highly deshielded and typically resonates in the range of 180-200 ppm. The carbon atoms of the thiazole ring will have distinct chemical shifts influenced by the bromine and formyl substituents. In 2-bromothiazole, the carbon atoms of the thiazole ring appear at specific chemical shifts, which serve as a reference for analyzing the spectrum of this compound. chemicalbook.comdocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is generated based on typical chemical shift ranges for similar functional groups and structures. Actual experimental values may vary.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H (Formyl)9.5 - 10.5-
H-4 (Thiazole)7.5 - 8.5-
C=O (Formyl)-180 - 190
C-2 (Thiazole)-140 - 150
C-4 (Thiazole)-120 - 130
C-5 (Thiazole)-145 - 155

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation pathways of this compound. uni-saarland.de In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. uni-saarland.de

The molecular ion peak for this compound would appear at an m/z (mass-to-charge ratio) corresponding to its molecular weight, which is approximately 192.03 g/mol . sigmaaldrich.com Due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic isotopic pattern with two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M⁺+2) is expected for the molecular ion and any bromine-containing fragments. docbrown.info

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org For this compound, cleavage of the C-C bond between the thiazole ring and the formyl group would be a likely fragmentation route. libretexts.org

Table 2: Expected Major Fragments in the Mass Spectrum of this compound

Fragment Ionm/z (for ⁷⁹Br)m/z (for ⁸¹Br)Possible Structure
[C₄H₂BrNOS]⁺191193Molecular Ion
[C₄HBrOS]⁺190192Loss of H
[C₃HBrNS]⁺162164Loss of CHO
[C₃H₂NS]⁺84-Loss of Br and CHO

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. wpmucdn.comcore.ac.uk The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds within the molecule.

For this compound, the most characteristic absorption bands would be:

C=O Stretch: A strong and sharp absorption band is expected in the region of 1680-1715 cm⁻¹ due to the stretching vibration of the carbonyl group in the formyl substituent. libretexts.org

C-H Stretch (Aldehyde): A pair of weak to medium bands may appear around 2720 cm⁻¹ and 2820 cm⁻¹ for the C-H stretching vibration of the aldehyde group.

C-Br Stretch: A stretching vibration for the carbon-bromine bond is expected to appear in the fingerprint region, typically around 680 cm⁻¹. docbrown.info

Thiazole Ring Vibrations: The thiazole ring will exhibit several characteristic stretching and bending vibrations in the fingerprint region (below 1600 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Intensity
AldehydeC=O Stretch1680 - 1715Strong
AldehydeC-H Stretch~2720, ~2820Weak to Medium
BromoalkaneC-Br Stretch~680Medium to Strong
Thiazole RingC=N, C=C Stretches1600 - 1400Medium

Electronic Absorption and Luminescence Spectroscopy

Electronic absorption (UV-Vis) and luminescence spectroscopy provide insights into the electronic structure and photophysical properties of this compound and its derivatives. scispace.com The UV-Vis absorption spectrum reveals the wavelengths of light that the molecule absorbs, which correspond to electronic transitions between different molecular orbitals.

Derivatives of formylthiazoles have been studied for their electronic properties. For instance, the synthesis of chromones based on formylthiazoles has been explored to study the effect of substituents on their absorption and luminescence spectra. scispace.comresearchgate.net These studies indicate that the electronic transitions in such systems can be sensitive to the nature and position of substituents on the thiazole ring. scispace.comresearchgate.net The absorption and fluorescence spectra of these compounds are typically measured in solvents like acetonitrile. scispace.com The study of related compounds, such as 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione, has shown significant bathochromic shifts in the absorption maximum upon complexation with metal ions, indicating the potential for these thiazole derivatives to be used in sensing applications. chemrevlett.com

Quantum Chemical Calculations and Computational Modeling

Quantum chemical calculations and computational modeling are powerful tools for gaining a deeper understanding of the properties of this compound at the molecular level. scirp.org Methods like Density Functional Theory (DFT) can be employed to investigate various aspects of the molecule's behavior. scirp.orguwa.edu.aunih.gov

Exploration of Dissociation Pathways and Reaction Energies

Computational modeling can be used to explore the dissociation pathways and reaction energies of this compound. By calculating the potential energy surface, researchers can identify the most likely fragmentation patterns upon ionization, complementing the experimental data from mass spectrometry. uni-saarland.de These calculations can help in understanding the relative stability of different fragment ions and the energy required for specific bond cleavages.

Prediction of Spectroscopic Properties

Quantum chemical calculations are also widely used to predict various spectroscopic properties. For example, DFT calculations can be used to predict ¹H and ¹³C NMR chemical shifts, providing a theoretical basis for the interpretation of experimental spectra. researchgate.net Similarly, vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of absorption bands. researchgate.net Time-dependent DFT (TD-DFT) can be employed to calculate electronic excitation energies and predict the UV-Vis absorption spectra of the molecule and its derivatives. scirp.orguwa.edu.au These computational predictions can guide experimental studies and provide a more comprehensive understanding of the structure-property relationships in this class of compounds. scirp.orgresearchgate.net

Conformational Analysis and Molecular Dynamics

The conformational landscape of this compound, a molecule of significant interest in synthetic chemistry, is primarily dictated by the rotational freedom of the formyl group relative to the thiazole ring. Understanding the conformational preferences and the dynamics of this rotation is crucial for elucidating its reactivity and intermolecular interactions. While specific, in-depth research exclusively focused on the conformational analysis and molecular dynamics of this compound is not extensively available in the public domain, valuable insights can be drawn from computational studies on analogous heterocyclic aldehydes and substituted thiazoles.

Conformational Analysis:

The planarity of the thiazole ring is a key feature, and the conformational analysis of this compound centers on the dihedral angle defined by the C4-C5-C(formyl)-O bonds. Two primary planar conformers can be anticipated: the O,S-cis and O,S-trans rotamers, where the formyl oxygen is oriented towards or away from the ring sulfur atom, respectively. The relative energies of these conformers are governed by a delicate balance of steric hindrance and electrostatic interactions between the formyl group and the adjacent bromo substituent and thiazole ring atoms.

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating these conformational preferences. For instance, in related N-benzhydrylformamides, DFT calculations at the M06-2X/6-311+G* level of theory have been successfully employed to determine the rotational barriers of the formyl group, yielding values in the range of 20–23 kcal/mol. mdpi.com Similar computational approaches could be applied to this compound to elucidate its potential energy surface. It is anticipated that the O,S-trans conformer would be sterically favored due to the repulsion between the formyl oxygen and the bulky bromine atom at the 2-position. However, electrostatic interactions, including dipole-dipole interactions and potential weak intramolecular hydrogen bonds, could influence the stability of the conformers.

In a study involving the synthesis of 3-((2-bromothiazol-5-yl)methylene)-6-chloroindolin-2-one from this compound, the resulting product was observed to exist as a mixture of E/Z isomers. tandfonline.com This observation of geometric isomerism in a derivative highlights the role of the substitution pattern on the thiazole ring in influencing the spatial arrangement of atoms.

Molecular Dynamics:

Molecular dynamics (MD) simulations offer a means to explore the dynamic behavior of this compound in different environments, such as in solution. Such simulations can provide detailed information on the conformational flexibility, solvent effects, and intermolecular interactions over time. An MD simulation would typically involve placing the this compound molecule in a simulation box filled with a chosen solvent, and then solving Newton's equations of motion for all atoms in the system.

From MD simulations, one could extract information on the time-averaged distribution of the formyl group's dihedral angle, providing insight into the dominant conformers in solution. Furthermore, the simulations can reveal the dynamics of the interconversion between different conformers and the energy barriers associated with these transitions. The solvent accessible surface area (SASA) can also be calculated to understand the exposure of different parts of the molecule to the solvent. mdpi.com

While specific MD simulation data for this compound is not available, studies on other heterocyclic systems demonstrate the utility of this technique. For example, MD simulations have been used to study the binding of TSK14 derivatives to the Val122Ile transthyretin mutant, revealing details about ligand-receptor interactions. mdpi.com

The following table provides a hypothetical representation of data that could be obtained from computational studies on the conformational analysis of this compound.

Parameter O,S-cis Conformer O,S-trans Conformer Transition State
Relative Energy (kcal/mol) Data not availableData not availableData not available
Dihedral Angle (C4-C5-C=O) ~0°~180°~90°
Dipole Moment (Debye) Data not availableData not availableData not available

This table illustrates the type of quantitative data that dedicated computational studies would yield, providing a clearer picture of the conformational energetics of this compound.

Future Research Directions and Emerging Applications of 2 Bromo 5 Formylthiazole

The versatile chemical scaffold of 2-bromo-5-formylthiazole positions it as a valuable building block for future scientific exploration. Its reactive bromine atom and formyl group offer dual points for modification, opening avenues for the development of novel compounds with diverse applications. The following sections outline key areas of future research and emerging applications for this compound and its derivatives.

Q & A

Basic: What are the primary synthetic routes for 2-Bromo-5-formylthiazole, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound typically involves cyclization reactions. A common approach is the reaction of α-bromoacetophenone derivatives with thiourea or substituted thioamides in anhydrous ethanol . Key optimization parameters include:

  • Temperature: Elevated temperatures (70–90°C) improve cyclization efficiency.
  • Solvent choice: Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethanol .
  • Catalysts: Lewis acids like ZnCl₂ may accelerate ring closure but require careful stoichiometric control to avoid side reactions .

Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key ConditionsReference
Thiourea cyclization65–75>90Ethanol, 80°C, 12 hr
Thioamide coupling78–85>95DMF, ZnCl₂, 70°C, 8 hr

Advanced: How can researchers resolve contradictions in reaction outcomes when using different catalysts or solvents?

Answer:
Discrepancies in yields or byproduct formation often stem from:

  • Steric hindrance: Bulky substituents on starting materials reduce cyclization efficiency .
  • Solvent polarity: Protic solvents (e.g., ethanol) favor proton transfer steps, while aprotic solvents stabilize intermediates .
  • Catalyst compatibility: ZnCl₂ may deactivate sensitive functional groups (e.g., aldehydes), necessitating alternative catalysts like CuI .

Methodological approach:

Perform kinetic studies under varying conditions.

Use HPLC or GC-MS to track intermediate formation .

Validate results with computational modeling (e.g., DFT) to identify energy barriers in reaction pathways .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: The aldehyde proton resonates at δ 9.8–10.2 ppm, while the thiazole ring protons appear at δ 7.5–8.2 ppm . Bromine induces splitting patterns in adjacent carbons .
  • IR spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~680 cm⁻¹ (C-Br stretch) confirm functional groups .
  • X-ray crystallography: Resolves spatial arrangement, particularly the dihedral angle between the thiazole ring and aldehyde group (~15–20°) .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Answer:
Density Functional Theory (DFT) studies reveal:

  • Electrophilic sites: The bromine atom (σ-hole) and aldehyde carbon are primary reactive centers .
  • Nucleophilic aromatic substitution (SNAr): The electron-withdrawing formyl group activates the thiazole ring for substitution at the 2-position (Br site) .
  • Docking studies: Molecular docking with enzymes (e.g., kinases) shows the aldehyde group participates in hydrogen bonding, influencing bioactivity .

Table 2: Calculated Reactivity Parameters (DFT)

ParameterValue (eV)Role in Reactivity
LUMO Energy-1.8Electrophilicity
HOMO-LUMO Gap4.2Kinetic stability
Fukui Index (Br)0.12Susceptibility to SNAr

Basic: What strategies are used to analyze the biological activity of this compound derivatives?

Answer:

  • In vitro assays: Evaluate antimicrobial activity via MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria (e.g., S. aureus) .
  • Enzyme inhibition: Screen against tyrosine kinases or proteases using fluorescence-based assays .
  • SAR studies: Modify the aldehyde group to amides or hydrazones and compare activity trends .

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:

  • Light sensitivity: The aldehyde group undergoes photodegradation; store in amber vials at -20°C .
  • Moisture: Hydrolysis of the C-Br bond occurs in aqueous media (t₁/₂ = 48 hr at pH 7.4) .
  • Long-term stability: Purity remains >95% for 6 months under inert gas (N₂ or Ar) .

Basic: How are structural analogs of this compound designed for specific applications?

Answer:

  • Anticancer analogs: Introduce fluorophenyl or trifluoromethyl groups to enhance lipophilicity and target binding .
  • Antimicrobial analogs: Replace the formyl group with thiourea or sulfonamide moieties .
  • Material science: Incorporate into conjugated polymers for optoelectronic applications by Suzuki-Miyaura coupling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Bromo-5-formylthiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.